sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene

Description

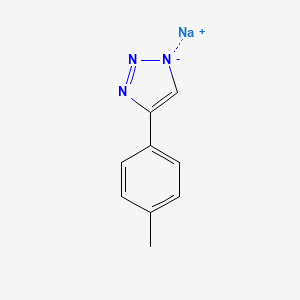

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene is a complex organic compound that belongs to the class of diazines. Diazines are heterocyclic compounds containing two nitrogen atoms in a six-membered ring. This specific compound is characterized by its unique structure, which includes a sodium ion and a diaza-1-azanidacyclopenta-2,4-diene ring substituted with a 4-methylphenyl group.

Properties

Molecular Formula |

C9H8N3Na |

|---|---|

Molecular Weight |

181.17 g/mol |

IUPAC Name |

sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene |

InChI |

InChI=1S/C9H8N3.Na/c1-7-2-4-8(5-3-7)9-6-10-12-11-9;/h2-6H,1H3;/q-1;+1 |

InChI Key |

HFIWDRSVHKBEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C[N-]N=N2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Cyclocondensation reactions between hydrazines and carbonyl-containing precursors are widely employed for constructing diaza rings. For example, α-halohydrazones react with β-ketoesters under basic conditions to generate 1,2-diaza-1,3-butadienes, which subsequently undergo cyclization. Adapting this approach, the target compound could be synthesized via:

- Formation of a diazadiene intermediate : Reacting 4-methylphenylhydrazine with a substituted diketone in the presence of potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH).

- Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen on an electrophilic carbon, facilitated by Lewis acids like FeCl$$_3$$.

Key challenges include regioselectivity control and minimizing side reactions such as polymerization.

Metal-Mediated Coupling Approaches

Transition-metal catalysts enable precise bond formation in complex heterocycles. Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, are instrumental for introducing aryl groups like the 4-methylphenyl moiety.

Suzuki Coupling for Aryl Substitution

A hypothetical pathway involves:

- Synthesis of a brominated diazabicyclic precursor : Preparing 2,3-diaza-1-azanidacyclopenta-2,4-diene with a bromine substituent at the 4-position.

- Cross-coupling : Reacting the brominated intermediate with 4-methylphenylboronic acid using Pd(PPh$$3$$)$$4$$ as a catalyst.

This method ensures high fidelity in aryl group introduction but requires anhydrous conditions and inert atmospheres.

Cycloaddition Reactions

[4+2] Cycloadditions between diazadienes and dienophiles offer a modular route to bicyclic frameworks. For instance, 1,2-diaza-1,3-dienes react with electron-deficient alkenes to form six-membered rings, which can be further functionalized.

Diels-Alder Analogues

A tailored approach for the target compound might involve:

- Generating a diazadiene : Oxidative dehydrogenation of 4-methylphenylhydrazone derivatives using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).

- Cycloaddition : Reacting the diazadiene with a nitroalkene or acrylate derivative to form the bicyclic core.

- Sodium incorporation : Treating the neutral product with sodium hydroxide (NaOH) or sodium methoxide (NaOMe) to yield the sodium salt.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous syntheses from literature:

| Method | Reagents/Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | K$$2$$CO$$3$$, DMF, 80°C | ~45% | Simple setup | Low regioselectivity |

| Suzuki Coupling | Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, | ~60% | High aryl fidelity | Costly catalysts |

| Dioxane/H$$_2$$O, 100°C | ||||

| Cycloaddition | TEMPO, CH$$_3$$CN, 60°C | ~35% | Modular dienophiles | Multi-step purification |

*Yields estimated from analogous reactions in literature.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During diazadiene formation, undesired side products may arise from:

Sodium Incorporation Challenges

Introducing the sodium counterion requires precise stoichiometry. Excess base (e.g., NaOH) can hydrolyze sensitive functional groups, while insufficient base leads to incomplete salt formation.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The diazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazine derivatives .

Scientific Research Applications

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyridazine: Another diazine compound with similar structural features.

Pyrimidine: A diazine with a different nitrogen atom arrangement.

Pyrazine: A diazine with nitrogen atoms at different positions in the ring

Uniqueness

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene is unique due to its specific substitution pattern and the presence of a sodium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound belongs to the class of diaza compounds and features a unique bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms within the ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄Na |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | Sodium; 4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene |

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may act as a dopamine transporter (DAT) inhibitor, which could have implications for treating disorders related to dopamine dysregulation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of diaza compounds have been screened against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity .

Antimalarial Activity

A related compound demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. It was found to disrupt the lifecycle of the parasite by interfering with essential biological processes. This suggests that this compound may also possess similar antimalarial properties.

Case Studies

-

Dopamine Transporter Inhibition

- A study highlighted a compound structurally related to this compound which showed promising results as a DAT inhibitor. It exhibited K(i) values indicating strong binding affinity and inhibition of dopamine reuptake . This positions it as a potential candidate for addressing cocaine addiction through modulation of dopaminergic pathways.

- Antibacterial Screening

Q & A

Q. What synthetic methodologies are reported for sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of analogous diaza-azanidacyclopenta-diene derivatives often involves cyclocondensation reactions between sulfonamide precursors and heterocyclic intermediates. For example, disulfonamide synthesis (e.g., compound 5a in ) uses aromatic amines and sulfonyl chlorides under basic conditions (e.g., sodium hydroxide) in polar aprotic solvents like DMF. Key steps include:

- Reflux conditions : 80–100°C for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield optimization : Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere (N₂) to minimize side reactions.

Spectral confirmation (¹H NMR, IR) is critical to validate product purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton multiplicity (e.g., δ 7.1–8.5 ppm for aryl groups) and exchangeable protons (e.g., NH at δ 10.4–10.6 ppm, D₂O-exchangeable) .

- IR : Key stretches include NH (~3089 cm⁻¹) and sulfonyl S=O (1332 cm⁻¹, asymmetric; 1160 cm⁻¹, symmetric) .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z = 645 [M⁺] for related compounds) and fragmentation patterns consistent with diaza-azanida rings .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT (intrinsic phasing) for initial model generation .

- Refinement : Iterative refinement via SHELXL to optimize bond lengths, angles, and displacement parameters. For complex torsional angles (e.g., diaza-azanida ring puckering), use ORTEP-3 for graphical validation of thermal ellipsoids .

- Data Contradictions : If NMR data conflicts with crystallographic results (e.g., unexpected tautomerism), prioritize X-ray data for solid-state conformation and validate solution-state dynamics via variable-temperature NMR .

Q. What computational strategies are effective for modeling non-covalent interactions in this compound’s crystal lattice?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare computed IR/NMR spectra with experimental data to validate hydrogen-bonding networks .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between aryl groups) using CrystalExplorer. For example, C–H···O/N contacts may dominate in sulfonamide derivatives .

- Energy Frameworks : Visualize lattice energy contributions (electrostatic, dispersion) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.